

RTI-51 vs WIN 35428 binding kinetics

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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

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Pharmacological Profile Comparison

Property	WIN 35428 (β -CFT)	RTI-51 (β -CBT)
Primary Target & Action	Dopamine Transporter (DAT) Inhibitor [1]	Dopamine Transporter (DAT) Inhibitor [2]
In Vitro Binding Affinity (K_i, nM)		
Dopamine Transporter (DAT)	13.9 nM [2]	1.7 nM [2]
Serotonin Transporter (SERT)	692 nM [2]	10.6 nM [2]
Norepinephrine Transporter (NET)	38.6 nM [2]	37.4 nM [2]
In Vivo Binding Kinetics	Slower displacement of [3 H]WIN 35428 [3] [4]	Intermediate rate of displacement of [3 H]WIN 35428 [4]
Relative Reinforcing Efficacy	Lower than cocaine, higher than RTI-51 [3]	Lowest among the compared analogs (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3]

Property	WIN 35428 (β -CFT)	RTI-51 (β -CBT)
Chemical Structure	4'-Fluorophenyl tropane [1]	4'-Bromophenyl tropane [2]
Key Characteristics	~3-10x more potent than cocaine; longer duration of action [1]	Unusual balance of monoamine reuptake inhibition (DAT > SERT > NET) [2]

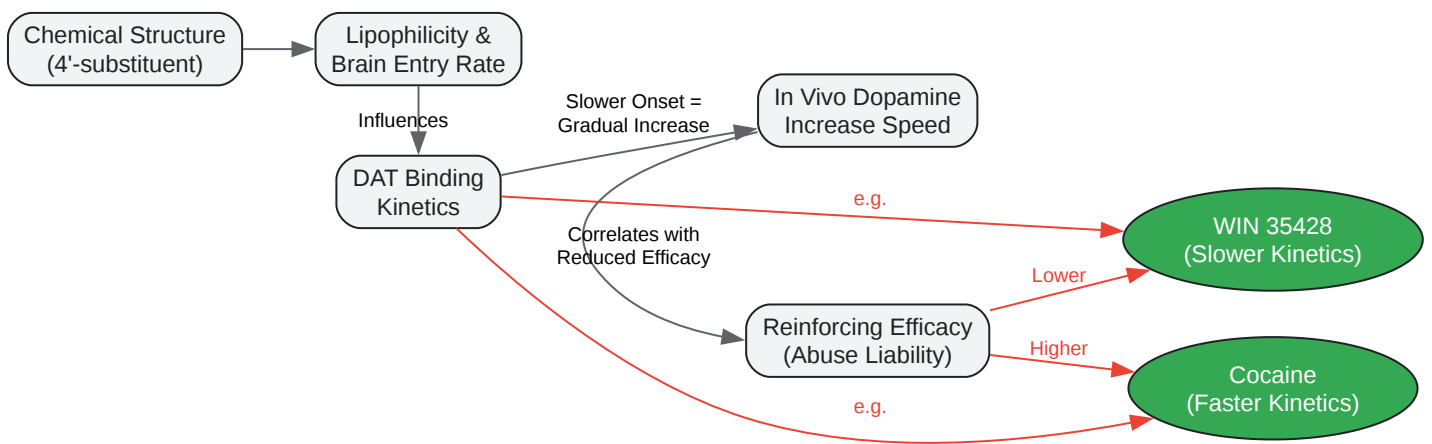
Detailed Experimental Data & Protocols

The comparative data is derived from several key experimental approaches:

- In Vivo Binding Kinetics Protocol:** The primary method for comparing binding rates involved **in vivo displacement studies in mouse striatum** [4]. Mice were injected with a test compound (like WIN 35428 or RTI-51), followed by the radioligand [^3H]WIN 35428 at different time points. The rate at which each test compound displaced the bound radioligand was measured, determining its **occupancy rate at the DAT** [4]. This protocol directly measured how quickly these drugs reach and bind to their target in a living brain.
- In Vitro Binding Affinity Protocol:** Binding affinities (K_i values) were determined through **competitive radioligand binding assays on rat brain tissue membranes** [2]. Tissue samples were incubated with a radiolabeled ligand (e.g., [^3H]CFT for DAT) in the presence of varying concentrations of the test compound. The concentration needed to **displace 50% of the specific radioligand binding** was calculated, yielding the K_i value, a measure of binding affinity [2].
- Reinforcing Efficacy Protocol (Progressive-Ratio Schedule):** The reinforcing strength of these compounds was evaluated using a **self-administration model in rhesus monkeys** [3]. Monkeys were trained to press a lever to receive an intravenous drug injection. Under a "progressive-ratio" schedule, the number of lever presses required for each subsequent injection increases. The **maximum number of injections** a monkey would complete for a drug (the "break point") is a direct measure of its relative reinforcing efficacy [3].

Relationship Between Binding Kinetics and Drug Action

The experimental data reveals a critical structure-activity relationship: the rate of binding at the DAT is a key determinant of a stimulant's addictive potential. The following diagram illustrates the established correlation between binding kinetics and pharmacological outcomes.



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Key Conclusions for Researchers

- **Slower Kinetics May Reduce Abuse Potential:** The data supports the hypothesis that a **slow onset of action at the DAT is associated with reduced reinforcing efficacy** [3]. WIN 35428 and RTI-51, with their slower binding kinetics, are self-administered less vigorously than cocaine, suggesting this property could be leveraged in designing safer therapeutic agents.
- **Structural Tuning Alters Profiles:** The difference between the 4'-fluorophenyl (WIN 35428) and 4'-bromophenyl (RTI-51) substituents significantly impacts selectivity. The **bromine atom in RTI-51 confers higher affinity for the serotonin transporter (SERT)** [2], giving it a unique multi-target profile compared to the more DAT-selective WIN 35428.
- **Instrumentation for Kinetic Studies:** As highlighted in comparative biosensor studies, platforms like **Biacore T100 and ProteOn XPR36 provide high-quality kinetic data** due to their continuous flow

fluidics, which is crucial for generating reliable binding constants [5]. This is directly applicable to the in vitro characterization of novel DAT inhibitors.

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References

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